molecular formula C9H9Cl2F3N4 B12388688 AC-099 (hydrochloride)

AC-099 (hydrochloride)

Cat. No.: B12388688
M. Wt: 301.09 g/mol
InChI Key: OMYOUCJVJYJITH-CQCNNJTASA-N
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Description

AC-099 (hydrochloride) is a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). It is known for its ability to reverse opioid-induced nociceptive sensitization, making it a valuable compound for studying neurological processes .

Preparation Methods

The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .

Chemical Reactions Analysis

AC-099 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AC-099 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .

Comparison with Similar Compounds

AC-099 (hydrochloride) is unique in its selective agonist activity towards NPFF2R and partial agonist activity towards NPFF1R. Similar compounds include:

    DF-1012: A structural analog used in the study of asthma and cough.

    GW438014A: A selective antagonist of the NPY-Y5 receptor.

    SF-22: A neuropeptide Y receptor antagonist with potential anti-inflammatory activity.

    HT-2157: A selective antagonist of the galanin-3 receptor

These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of AC-099 (hydrochloride).

Properties

Molecular Formula

C9H9Cl2F3N4

Molecular Weight

301.09 g/mol

IUPAC Name

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+;

InChI Key

OMYOUCJVJYJITH-CQCNNJTASA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl

Origin of Product

United States

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